Methyl 5-(methoxymethyl)furan-2-carboxylate

Renewable Polymers Diels-Alder Cycloaddition Heterogeneous Catalysis

Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a substituted furan carboxylate ester derived from biomass platform chemicals such as 5-hydroxymethylfurfural (HMF). With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g/mol, this compound serves as a versatile intermediate in the synthesis of renewable aromatic monomers, pharmaceuticals, and agrochemicals.

Molecular Formula C8H10O4
Molecular Weight 170.164
CAS No. 7042-04-8
Cat. No. B2595858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methoxymethyl)furan-2-carboxylate
CAS7042-04-8
Molecular FormulaC8H10O4
Molecular Weight170.164
Structural Identifiers
SMILESCOCC1=CC=C(O1)C(=O)OC
InChIInChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
InChIKeyGXYHQVZORYVUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(methoxymethyl)furan-2-carboxylate (CAS 7042-04-8): Renewable Building Block for Biobased Polymers and Fine Chemicals


Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a substituted furan carboxylate ester derived from biomass platform chemicals such as 5-hydroxymethylfurfural (HMF) [1]. With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g/mol, this compound serves as a versatile intermediate in the synthesis of renewable aromatic monomers, pharmaceuticals, and agrochemicals . Its methoxymethyl and methyl ester functionalities enable participation in Diels-Alder cycloaddition-dehydration reactions, oxidation processes, and other transformations critical to the valorization of lignocellulosic biomass [2].

Methyl 5-(methoxymethyl)furan-2-carboxylate: Why Simple Furan Analogs Cannot Match Its Reactivity Profile


In-class compounds such as methyl 5-methylfuran-2-carboxylate (MMF) or methyl 5-(hydroxymethyl)furan-2-carboxylate cannot be directly substituted for Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) without compromising reaction efficiency or selectivity. The methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the furan ring imparts distinct electronic and steric properties that critically modulate its behavior as a diene in Diels-Alder cycloadditions and as a substrate in oxidative transformations [1]. For instance, the methoxy protecting group prevents undesired side reactions associated with the free hydroxymethyl group of HMFA, enabling cleaner conversion to aromatic products [2]. Furthermore, the presence of the methoxymethyl group alters the substrate's interaction with whole-cell biocatalysts, leading to significantly different tolerance levels and productivities compared to furfural or HMF [3]. These functional distinctions mean that using a cheaper or more readily available furan analog will result in lower yields, poor selectivity, or complete reaction failure, necessitating the procurement of MMFC specifically for these targeted applications.

Quantitative Differentiation of Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC): A Comparator-Based Evidence Guide for Scientific Procurement


Superior Diels-Alder Selectivity with Zr-Beta Catalyst vs. Unprotected Analog

MMFC exhibits a dramatic improvement in Diels-Alder selectivity compared to its unprotected analog, 5-(hydroxymethyl)furoic acid (HMFA). When reacted with ethylene over a Zr-Beta catalyst, MMFC achieves an 81% selectivity towards methyl 4-(methoxymethyl)benzenecarboxylate (MMBC), whereas HMFA yields only 31% selectivity towards 4-(hydroxymethyl)benzoic acid (HMBA) under analogous conditions using Sn-Beta [1]. The methoxymethyl protecting group is therefore essential for suppressing side reactions and enabling high selectivity in the production of renewable terephthalic acid precursors.

Renewable Polymers Diels-Alder Cycloaddition Heterogeneous Catalysis

High Biocatalytic Productivity for Carboxylic Acid Production vs. Furfural

In a whole-cell biocatalytic oxidation process using engineered E. coli (E. coli_CtVDH2_NOX), the furan derivative 5-methoxymethylfurfural (MMF) is converted to 5-methoxymethyl-2-furancarboxylic acid (MMFCA) with a productivity of 5.6 g/L h [1]. This is significantly higher than the 2.0 g/L h productivity achieved for the oxidation of furfural to 2-furoic acid under the same conditions, demonstrating the superior substrate tolerance and reaction rate for the methoxymethyl-substituted furan. The high titer of MMFCA (287 mM) further underscores the robustness of this pathway for producing the carboxylic acid derivative of MMFC.

Biocatalysis Green Chemistry Fed-Batch Synthesis

Enhanced Selectivity in Oxidation to ACFC vs. Competing FDCA Formation

MMFC serves as a selective feedstock for the production of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), a mono-alkyl ester of FDCA. In a patented oxidation process, using MMFC as the oxidizable compound yields MCFC in high yield while minimizing the formation of the fully oxidized 2,5-furandicarboxylic acid (FDCA) to less than 20%, often below 5% [1]. This contrasts with processes using 5-(hydroxymethyl)furfural (HMF) or other furans, which can lead to significant over-oxidation to FDCA, reducing the yield of the desired mono-ester. The methoxymethyl group thus provides a handle for controlled, partial oxidation, enabling access to a specific ACFC intermediate.

Oxidation Catalysis Dicarboxylic Acids Polymer Precursors

Efficient Synthesis Route with 82.7% Yield

MMFC can be synthesized in high yield via the reaction of ethyl 5-chloromethyl-2-furancarboxylate with sodium methoxide in methanol, followed by an acidic workup and purification. This method affords the target compound in an isolated yield of 82.7% as a light yellow oil [1]. This established, high-yielding procedure ensures that MMFC can be readily prepared on a laboratory or pilot scale from accessible precursors, making it a practical choice for research and development programs focused on furan-based chemistry.

Synthetic Methodology Furan Chemistry Protecting Group Strategy

Procurement-Driven Application Scenarios for Methyl 5-(methoxymethyl)furan-2-carboxylate


Renewable PET Monomer Synthesis via Diels-Alder Cycloaddition

Researchers developing biobased routes to polyethylene terephthalate (PET) should prioritize MMFC over other furanic dienes like HMFA or DMF. The evidence shows that MMFC, when reacted with ethylene over a Zr-Beta catalyst, achieves an 81% selectivity to the terephthalic acid precursor MMBC, a 2.6-fold improvement over HMFA [1]. This high selectivity is crucial for developing an economically viable, high-purity process for renewable PTA and its diester DMT, directly addressing a major bottleneck in the production of 100% biobased PET.

High-Productivity Biocatalytic Production of Furan Carboxylic Acids

For industrial biotechnology groups engineering whole-cell biocatalysts for the oxidation of biomass-derived furans, MMFC (via its reduced precursor MMF) offers a substantial advantage. The demonstrated productivity of 5.6 g/L h for the formation of 5-methoxymethyl-2-furancarboxylic acid (MMFCA) is nearly three times higher than that for furfural oxidation [2]. Procuring MMF as a substrate enables the development of more efficient, higher-throughput biocatalytic processes for producing valuable furan carboxylic acid intermediates, reducing capital and operating expenses in a biorefinery context.

Selective Synthesis of Asymmetric Furan Dicarboxylic Acid Monomers

Scientists focused on creating novel polyester architectures with tailored properties should utilize MMFC as a key intermediate. The methoxymethyl group enables the selective, partial oxidation of the furan ring to produce 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), while minimizing the formation of the fully oxidized FDCA byproduct to less than 20% [3]. This controlled oxidation is not readily achievable with other furan derivatives, making MMFC the essential building block for accessing a new class of asymmetric, biobased dicarboxylic acid monomers for specialty polymer applications.

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